molecular formula C13H15N3O2S B5885906 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5885906
M. Wt: 277.34 g/mol
InChI Key: KNZYHFLKSJRQOB-UHFFFAOYSA-N
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Description

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with two furan-2-ylmethyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-ylmethylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring with the thione group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound’s thione group can interact with metal ions or other electrophilic species, potentially inhibiting enzymes or other proteins. The furan rings may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: Lacks the furan-2-ylmethyl groups, resulting in different chemical and biological properties.

    Furan-2-ylmethylamine: Contains the furan-2-ylmethyl group but lacks the triazinane ring and thione group.

    2,5-Bis(hydroxymethyl)furan: A furan derivative with different functional groups and applications.

Uniqueness

1,5-Bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is unique due to the combination of its triazinane ring, thione group, and furan-2-ylmethyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h1-6H,7-10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZYHFLKSJRQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333689
Record name 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799799-37-4
Record name 1,5-bis(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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